molecular formula C3H3F2Cl3 B1179194 SUM-1 protein CAS No. 138881-64-8

SUM-1 protein

Cat. No.: B1179194
CAS No.: 138881-64-8
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Description

Historical Context of Small Ubiquitin-Related Modifier 1 Identification in Model Organisms

The discovery of small ubiquitin-related modifier 1 protein and its homologs represents a fascinating journey through multiple model organism research programs that ultimately converged on understanding a fundamental cellular modification system. The initial identification of what would later be recognized as components of the small ubiquitin-related modifier pathway began in the budding yeast Saccharomyces cerevisiae during genetic screens for suppressors of silencing defects. The suppressor of mata defects 1-1 mutation was first isolated as a high-copy suppressor that could restore silencing at heterochromatic mating-type loci in strains defective for silent information regulator genes. This dominant mutation represented an unusual altered-function allele that could bypass the normal requirements for heterochromatic silencing, suggesting the existence of alternative chromatin modification pathways.

Parallel research efforts in the same organism led to the identification of suppressor of mata defects 3 protein through screens for high-copy suppressors of centromere binding protein mutations. Suppressor of mata defects 3 was originally isolated as a suppressor of a mutation in the centromere binding factor 2 gene, indicating its involvement in chromosome segregation and cell cycle regulation. The essential nature of this gene for yeast viability became apparent through subsequent functional studies, which demonstrated critical roles in nucleocytoplasmic transport and cell cycle progression. These early discoveries established the foundation for understanding that this protein family was involved in fundamental cellular processes beyond simple transcriptional regulation.

The identification of mammalian small ubiquitin-related modifier 1 emerged from biochemical approaches focused on understanding ubiquitin-like protein modifications. Small ubiquitin-related modifier 1 was initially characterized as a member of a growing family of ubiquitin-related proteins that could be covalently attached to target substrates through enzymatic pathways similar to ubiquitination. The recognition that this protein shared significant structural and functional similarities with the yeast suppressor of mata defects 3 protein provided crucial evidence for evolutionary conservation of this modification system across eukaryotic species.

Research in the fission yeast Schizosaccharomyces pombe contributed additional insights through the identification of suppressor of mata defects 1 as a component of the eukaryotic translation initiation factor 3 complex. This protein was originally isolated as a high-copy suppressor of cell cycle checkpoint mutants and was found to be essential for cell viability and translation initiation complex stability. The discovery of this protein's dual roles in translation initiation and stress response signaling highlighted the diverse cellular functions mediated by this protein family across different organisms.

Phylogenetic Distribution and Evolutionary Conservation of Small Ubiquitin-Related Modifier 1 Homologs

The evolutionary analysis of small ubiquitin-related modifier 1 protein and its homologs reveals a complex pattern of gene duplication, divergence, and selective loss that has shaped the modern distribution of these proteins across eukaryotic lineages. Phylogenetic studies demonstrate that the duplication event giving rise to distinct small ubiquitin-related modifier 1 and small ubiquitin-related modifier 2/3 subfamilies occurred much earlier in eukaryotic evolution than previously appreciated, specifically at the base of metazoan evolution rather than being restricted to vertebrate lineages.

Comprehensive genomic analyses across insect species have provided particularly detailed insights into the evolutionary dynamics of this protein family. Basal insect orders, including hemimetabolous species such as cockroaches and hymenopteran species, retain both small ubiquitin-related modifier 1 and small ubiquitin-related modifier 3 orthologs that correspond to the vertebrate small ubiquitin-related modifier 1 and small ubiquitin-related modifier 2/3 subfamilies respectively. However, holometabolous insects including coleopterans, lepidopterans, and dipterans have experienced selective loss of the small ubiquitin-related modifier 1 ortholog, retaining only the small ubiquitin-related modifier 2/3-like gene. This pattern suggests that the small ubiquitin-related modifier 1 gene was lost after the divergence of hymenoptera from other holometabolous insect orders.

The structural conservation of small ubiquitin-related modifier proteins across species is remarkable, with yeast suppressor of mata defects 3 sharing more than fifty percent amino acid sequence identity with human small ubiquitin-related modifier 1. Nuclear magnetic resonance structural studies have revealed that both proteins adopt the characteristic ubiquitin superfold, consisting of a mixed beta-sheet flanked by alpha-helices, with particularly strong conservation of hydrophobic residues that maintain the core structural framework. The three-dimensional structure comparison between yeast suppressor of mata defects 3 and human small ubiquitin-related modifier 1 shows a backbone root-mean-square deviation of only 3.20 angstroms, indicating highly conserved overall architecture despite evolutionary divergence.

Functional conservation extends beyond structural similarity to include preservation of key biochemical properties and interaction specificities. The yeast suppressor of mata defects 3 protein can interact with human ubiquitin-conjugating enzyme 9, demonstrating cross-species compatibility of the conjugation machinery. Chemical shift perturbation studies have identified conserved binding interfaces on both yeast and human proteins that mediate interactions with the conjugating enzyme, involving beta-strands 1, 3, 4, and 5, along with alpha-helix 2 and connecting loop regions.

Table 1: Evolutionary Distribution of Small Ubiquitin-Related Modifier Protein Subfamilies Across Major Eukaryotic Groups

Taxonomic Group Small Ubiquitin-Related Modifier 1 Ortholog Small Ubiquitin-Related Modifier 2/3 Ortholog Notes
Vertebrates Present Present Both subfamilies retained
Basal Insects (Hemimetabola) Present Present Both subfamilies retained
Hymenoptera Present Present Both subfamilies retained
Holometabolous Insects Absent Present Small ubiquitin-related modifier 1 lost
Budding Yeast Present (Smt3) Absent Single gene system
Fission Yeast Present Absent Single gene system

Core Biological Functions: Transcriptional Regulation, Chromatin Silencing, and Developmental Signaling

The core biological functions of small ubiquitin-related modifier 1 protein encompass a remarkably diverse array of cellular processes, with transcriptional regulation and chromatin organization representing the most extensively characterized activities. In mammalian systems, small ubiquitin-related modifier 1 modification regulates transcriptional repression through multiple mechanisms, including direct modification of transcription factors and chromatin-associated proteins. Studies using chromatinized transgene reporter systems have demonstrated that small ubiquitin-related modifier 1 conjugation to the transcription factor specificity protein 3 results in potent transcriptional repression through recruitment of histone deacetylase activities and establishment of locally repressive chromatin domains.

The mechanism of small ubiquitin-related modifier 1-mediated transcriptional repression involves the formation of distinct subnuclear compartments that concentrate repressive factors and exclude transcriptional machinery. Immunofluorescence studies have revealed that small ubiquitin-related modifier 1-modified transcription factors relocalize to discrete nuclear foci that are enriched for histone deacetylases and other chromatin-modifying enzymes. These nuclear bodies appear to function as sites of transcriptional silencing where target promoters are sequestered away from the general transcriptional machinery.

Chromatin silencing represents another major functional domain for small ubiquitin-related modifier 1 protein, particularly well-characterized in yeast model systems. The yeast suppressor of mata defects 1 protein functions as a sequence-specific DNA-binding repressor that recognizes middle sporulation elements in the promoters of meiosis-specific genes, maintaining their repression during vegetative growth. This protein forms a functional complex with the histone deacetylase histone silencing 1, which provides the enzymatic activity necessary for chromatin modification and transcriptional repression. The suppressor of mata defects 1-histone silencing 1 complex represents a paradigm for understanding how sequence-specific DNA-binding proteins can recruit chromatin-modifying activities to establish localized domains of gene silencing.

The discovery of the suppressor of mata defects 1-1 mutant protein has provided crucial insights into the mechanisms controlling chromatin domain spreading and boundary formation. Unlike the wild-type suppressor of mata defects 1 protein, which functions as a localized repressor, the mutant suppressor of mata defects 1-1 protein can spread along chromosomes to establish extended domains of transcriptional silencing. This spreading activity requires the enzymatic function of histone silencing 1 and depends on the amino-terminal tail of histone H4, consistent with a model involving sequential modification of and binding to histone tail domains. The spreading of suppressor of mata defects 1-1 protein is limited by naturally occurring barrier elements, demonstrating that cells possess mechanisms to control the extent of chromatin domain formation.

Table 2: Functional Domains and Activities of Small Ubiquitin-Related Modifier 1 Protein Family

Protein Organism Primary Function Target Substrates Cellular Localization
Small ubiquitin-related modifier 1 Mammals Post-translational modification Transcription factors, nuclear proteins Nuclear
Suppressor of mata defects 3 Budding yeast Post-translational modification Nuclear transport factors, cell cycle proteins Nuclear
Suppressor of mata defects 1 Budding yeast Transcriptional repression Middle sporulation element sequences Nuclear
Suppressor of mata defects 1 Fission yeast Translation initiation Ribosomal proteins, initiation factors Cytoplasmic/Nuclear

Developmental signaling represents an emerging area of small ubiquitin-related modifier 1 function, with particular importance in neuronal development and synaptic function. Transgenic mouse studies have demonstrated that neuronal overexpression of small ubiquitin-related modifier 1 leads to significant alterations in synaptic transmission, spine density, and behavioral outcomes. Proteomic analysis of brain tissue from these transgenic animals revealed approximately ninety-five candidate small ubiquitin-related modifier 1 target proteins, including numerous synaptic and cytoskeletal components. The modification of synaptotagmin-1, a key regulator of neurotransmitter release, was found to be elevated in transgenic animals and was associated with impaired presynaptic function and altered paired-pulse facilitation.

The role of small ubiquitin-related modifier proteins in disease-relevant cellular processes has been demonstrated through studies using model organism systems. Research with Caenorhabditis elegans has shown that small ubiquitin-related modifier pathway components are essential for modeling human genetic diseases, including neurodegenerative conditions such as spinal muscular atrophy. The ability to modulate small ubiquitin-related modifier protein expression levels in these model systems has proven valuable for identifying genetic modifiers and potential therapeutic targets for human diseases.

Table 3: Disease-Relevant Functions of Small Ubiquitin-Related Modifier 1 Protein

Disease Context Model System Observed Effects Potential Mechanisms
Neurodegeneration Mouse transgenic Synaptic dysfunction, memory impairment Synaptotagmin-1 modification
Spinal muscular atrophy C. elegans Suppression of motor defects Endocytosis regulation
Cancer progression Human cell lines Enhanced proliferation and invasion Nuclear factor kappa B regulation
Developmental disorders Multiple systems Altered gene expression patterns Transcriptional repressor function

Properties

CAS No.

138881-64-8

Molecular Formula

C3H3F2Cl3

Synonyms

SUM-1 protein

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Stress Response Mechanisms
    • Role in Environmental Stress : SUM-1 protein is rapidly modified under stress conditions such as heat and drought. Studies indicate that SUMOylation can enhance the stability and activity of transcription factors involved in stress responses . For instance, specific transcription factors are modified by SUMO during heat stress to promote gene expression that aids in plant survival.
    • Genetic Engineering : Researchers have utilized SUM-1 to create transgenic plants that exhibit enhanced tolerance to abiotic stresses. By manipulating the SUMOylation pathway, scientists can improve crop resilience against climate change impacts.
  • Protein Interaction Studies
    • Affinity Purification : A novel SUMO variant has been developed for affinity purification techniques, allowing researchers to isolate and study SUMOylated proteins effectively. This method enhances the identification of SUMO attachment sites and associated proteins under various conditions . For example, the engineered SUMO variant has been used to study interactions with TOC proteins involved in chloroplast import processes .
    • Mass Spectrometry Applications : The ability to tag proteins with SUM-1 facilitates mass spectrometry analyses, enabling detailed mapping of protein interactions and post-translational modifications . This application is crucial for understanding complex signaling pathways in plants.
  • Genetic Studies
    • Functional Genomics : Genetic analysis involving SUM-1 has revealed insights into its essential role in plant development. Mutant studies (e.g., sum1-1) demonstrate that loss of SUM-1 function leads to altered phenotypes, indicating its importance in maintaining normal growth patterns . Such studies contribute to our understanding of gene functions and regulatory networks.
    • Transgenic Research : The use of SUM-1 in transgenic plants allows for the exploration of gene function by observing the effects of overexpression or silencing of specific genes involved in the SUMO pathway. This approach aids in elucidating the roles of various genes in plant physiology.

Case Studies

Case Study TitleDescriptionFindings
Crosstalk Between Chloroplast Protein Import and SUMO SystemsInvestigated the interaction between SUM-1 and chloroplast proteins in ArabidopsisIdentified that overexpression of SUM-1 accentuates phenotypic changes under stress conditions
Proteomic Analysis of Nuclear ProcessesExplored the role of SUM-1 in nuclear processes through affinity purificationDeveloped a functional variant for better detection of SUMOylated proteins; identified critical cell regulators
Genetic Analysis of SUMOylationFocused on the genetic implications of SUM-1 in ArabidopsisDemonstrated that SUM-1 is crucial for transcription factor modification during stress responses

Comparison with Similar Compounds

SUM-1 as a Myogenic Factor

The SUM-1 protein was first identified in sea urchin embryos as a basic helix-loop-helix (bHLH) transcription factor homologous to vertebrate myogenic regulators like MyoD and myogenin. It activates muscle-specific genes (e.g., muscle creatine kinase) and reprograms mammalian fibroblasts into myotubes, demonstrating functional conservation across species .

SUM-1 in Spider Venom Gland Development

In spiders (Parasteatoda tepidariorum), sum-1 is a transcription factor orthologous to Drosophila nautilus and mammalian myogenic bHLH factors. It regulates venom gland organogenesis and exhibits tissue-specific expression in embryonic leg joints and coxae, suggesting a role in tubular gland formation .

SUM1 in Fungal Lipid Metabolism

In the fungus Magnaporthe oryzae, SUM1 encodes a catalytic subunit of protein kinase A (PKA) involved in lipid degradation and appressorium turgor generation, critical for plant infection .

Distinction from SUMO Proteins

SUM-1 is unrelated to SUMO (Small Ubiquitin-like Modifier) proteins, which are post-translational modifiers involved in protein stability, localization, and interactions (e.g., SUMO-1, SUMO-2) .

Comparative Analysis of SUM-1 and Related Proteins

Structural and Functional Comparison

The table below summarizes key similarities and differences between SUM-1 and analogous proteins:

Protein Name Organism Structural Features Functional Role Key Interactions/Pathways References
SUM-1 Sea urchin (Strongylocentrotus purpuratus) bHLH domain Myogenic differentiation; transcriptional activation of muscle genes Binds κE-2 enhancer sites; activates MCK reporter
MyoD Vertebrates bHLH domain Master regulator of skeletal muscle differentiation Forms heterodimers with E proteins; activates muscle-specific promoters
Nautilus Drosophila melanogaster bHLH domain Muscle progenitor specification Regulates embryonic muscle development
sum-1 Spider (Parasteatoda tepidariorum) bHLH domain Venom gland development; embryonic patterning Co-expressed with fkh; regulates tubular gland morphogenesis
SUM1 (PKA subunit) Magnaporthe oryzae Protein kinase domain Lipid catabolism; appressorium turgor generation Regulates triacylglycerol lipase activity; cAMP-PKA signaling

Key Findings and Evolutionary Insights

Conservation of bHLH Domains : SUM-1 (sea urchin) and spider sum-1 share structural homology with vertebrate MyoD and Drosophila nautilus, underscoring the evolutionary conservation of bHLH motifs in muscle and gland development .

Functional Divergence: Sea urchin SUM-1 directly reprograms mammalian cells, highlighting its cross-species functionality . Spider sum-1 has evolved tissue-specific roles in venom gland development, unlike its muscle-centric orthologs . Fungal SUM1 diverges entirely, functioning in lipid metabolism via PKA signaling rather than transcriptional regulation .

Regulatory Pathways :

  • Myogenic SUM-1 proteins rely on DNA-binding (e.g., κE-2 sites) and heterodimerization for activity .
  • Spider sum-1 collaborates with fkh (forkhead box transcription factor) to regulate gland morphogenesis, mirroring Drosophila salivary gland development pathways .

Preparation Methods

Plasmid Construction and Host Selection

SUM-1 is typically expressed using plasmid vectors such as pGBD-SUM1 or pSUM1-1 , which enable overexpression in yeast. These plasmids incorporate strong promoters (e.g., ADH1) and selection markers (e.g., TRP1). For heterologous expression, Escherichia coli systems with SUMO fusion tags (e.g., pET SUMO vectors) enhance solubility and yield. Key considerations include:

  • Tag Selection : N-terminal His₆ or GST tags facilitate affinity purification.

  • Induction Conditions : IPTG (0.2–1 mM) or galactose induction at 30°C for 3–5 hours optimizes protein production.

Cell Lysis and Protein Extraction

Yeast Cell Lysis Protocols

Yeast cultures are harvested at OD₆₀₀ ≈ 0.6–1.0, washed with phosphate-buffered saline (PBS), and lysed using mechanical or enzymatic methods:

Lysis Buffer Composition Application
NP-40 Buffer50 mM Tris (pH 7.4), 250 mM NaCl, 5 mM EDTA, 1% NP-40Cytoplasmic extraction
RIPA Buffer25 mM Tris-HCl (pH 7.6), 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDSTotal protein extraction
SUMO Cleavage Buffer50 mM HEPES (pH 7.0), 300 mM NaCl, 10% glycerol, 1 mM DTTPost-purification tag removal

Key Steps :

  • Resuspend cell pellets in ice-cold lysis buffer supplemented with protease inhibitors (e.g., PMSF, EDTA).

  • Lyse cells via sonication (3 × 30 sec pulses) or glass bead vortexing.

  • Centrifuge at 10,000 × g for 30 min to remove debris.

Affinity Chromatography for SUM-1 Purification

Immobilized Metal Ion Affinity Chromatography (IMAC)

His₆-tagged SUM-1 is purified using Ni²⁺-NTA agarose:

Step Buffer Purpose
Equilibration50 mM HEPES, 500 mM NaCl, 10% glycerol, 40 mM imidazole (pH 7.0)Prepare resin for binding
BindingLysate in equilibration bufferCapture SUM-1 via His₆ tag
Wash50 mM HEPES, 1 M NaCl, 40 mM imidazoleRemove nonspecific proteins
Elution50 mM HEPES, 500 mM imidazoleRelease SUM-1 with high-purity yields

Yield : 0.8–1.2 mg SUM-1 per liter of culture.

Immunoprecipitation with Epitope Tags

For myc- or FLAG-tagged SUM-1, anti-myc/FLAG magnetic beads enable selective isolation. Post-binding, beads are washed with high-salt buffers (300–500 mM NaCl) and eluted using competitive peptides (e.g., 3x FLAG peptide).

Tag Cleavage and Final Polishing

SUMO Protease Cleavage

SUMO fusion tags are removed using SUMO protease (Ulp1) at a 1:1000 (w/w) ratio:

  • Reaction Conditions : 30°C for 3–5 hours in 50 mM HEPES (pH 7.0), 300 mM NaCl, 1 mM DTT.

  • Post-Cleavage Purification : Ni²⁺-NTA resin removes cleaved tags and proteases.

Size Exclusion Chromatography (SEC)

SEC (e.g., Superdex-75) polishes SUM-1 by separating monomers from aggregates:

  • Buffer : 25 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.5 mM TCEP.

  • Outcome : >95% purity confirmed by SDS-PAGE.

Analytical Validation of SUM-1

Functional Assays

  • DNA Binding : Electrophoretic mobility shift assays (EMSAs) using MSE probes (e.g., SMK1 promoter).

  • Repression Activity : Luciferase reporter assays in sum1Δ yeast strains.

Structural Characterization

  • Circular Dichroism (CD) : Confirms α-helical content (≈40%) typical of DNA-binding domains.

  • Mass Spectrometry : Validates molecular weight (≈85 kDa) and post-translational modifications.

Challenges and Optimization Strategies

Solubility Issues

SUM-1 tends to aggregate in E. coli. Remedies include:

  • Co-expression with chaperones (e.g., GroEL/GroES).

  • Lowering induction temperature to 18°C.

Proteolytic Degradation

Protease inhibitors (e.g., leupeptin, pepstatin A) and rapid processing at 4°C mitigate degradation.

Recent Advances in SUM-1 Preparation

High-Throughput Purification

Automated systems (e.g., Thermo Fisher KingFisher Flex) enable parallel processing of multiple SUM-1 variants using magnetic Ni beads.

Cryo-EM Compatibility

Buffer optimization (e.g., 0.01% LMNG detergent) allows SUM-1 to remain monodisperse for structural studies .

Q & A

Basic Research Questions

Q. How is the SUM-1 normalization method applied in quantitative protein studies, and what are its limitations?

  • Methodological Answer : SUM-1 normalization is commonly used to standardize raw data by scaling values such that their sum equals 1. This is critical in proteomics for comparing relative protein abundances across samples. For example, in structural matrix analyses (e.g., geothermal energy suitability studies), SUM-1 ensures dimensional consistency in hierarchical clustering . However, limitations arise in datasets with extreme outliers, as scaling can amplify noise. Researchers should validate normalization outcomes using complementary techniques like z-score transformation or quantile normalization .

Q. What experimental strategies are recommended for detecting SUM-1 in heterogeneous biological samples?

  • Methodological Answer : To optimize SUM-1 detection:

  • Use mass spectrometry (MS) with MS1-level data (e.g., retention time deviations, intensity patterns) to enhance peptide identification confidence .
  • Employ technical replicates to reduce stochastic sampling errors and improve reproducibility .
  • Leverage software like Thermo Proteome Discoverer for multiconsensus reports to identify proteins common across replicates .

Advanced Research Questions

Q. How do conflicting interpretations of SUM-1’s role in cross-disciplinary studies impact methodological harmonization?

  • Methodological Answer : SUM-1 normalization is context-dependent. For instance:

  • In psychology , it quantifies personality trait contributions to overall utility .
  • In geothermal studies , it normalizes judgment matrices for zoning analyses .
  • Resolution Strategy : Conduct meta-analyses to identify core principles (e.g., dimensional scaling) and adapt domain-specific validation protocols. For example, reconcile discrepancies by comparing SUM-1 outputs with alternative normalization methods (e.g., sum-of-squares) .

Q. What computational frameworks address SUM-1-related biases in high-throughput proteomic data?

  • Methodological Answer :

  • Algorithmic Integration : Combine SUM-1 normalization with machine learning models (e.g., random forests) to correct for batch effects .
  • Data Enrichment : Use semi-supervised learning to incorporate unlabeled MS/MS spectra, improving protein inference accuracy .
  • Tool Recommendation : Benchmark using Thermo Proteome Discoverer’s display filters to isolate SUM-1-associated proteins unique to specific experimental conditions .

Q. How can SUM-1-based structural matrices be validated in systems biology models?

  • Methodological Answer :

  • Step 1 : Construct a matrix using SUM-1-normalized interaction scores (e.g., protein-protein binding affinities).
  • Step 2 : Validate via in silico perturbations (e.g., knockout simulations) to test network robustness.
  • Step 3 : Cross-validate with orthogonal methods like co-immunoprecipitation or yeast two-hybrid assays .

Data Contradiction Analysis

  • Example Conflict : SUM-1 normalization in psychological trait modeling vs. geothermal zoning yields divergent scalability.
    • Resolution : Apply sensitivity analyses to assess how SUM-1 scaling affects outcome stability. For instance, in proteomics, compare SUM-1-normalized abundance ratios with label-free quantification (LFQ) intensity values .

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